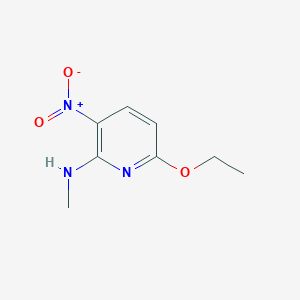
6-Ethoxy-2-methylamino-3-nitropyridine
Overview
Description
6-Ethoxy-2-methylamino-3-nitropyridine is a nitro-substituted pyridine derivative characterized by an ethoxy group at position 6, a methylamino group at position 2, and a nitro group at position 2. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyridine derivatives .
Comparison with Similar Compounds
The structural and functional attributes of 6-ethoxy-2-methylamino-3-nitropyridine are best understood through comparison with closely related pyridine derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
*Similarity scores based on structural overlap (0–1 scale) from .
Key Comparative Insights
2-Methylamino vs. 2-amino: The methyl group in the target compound reduces hydrogen-bonding capacity but increases metabolic stability by shielding the amino group .
Physicochemical Properties: Nitro Group: All analogs share a nitro group at position 3, which contributes to electron-deficient aromatic systems, facilitating electrophilic substitutions or reductions . Solubility: Ethoxy derivatives (e.g., 3-ethoxy-2-nitropyridine) exhibit higher organic solubility than methoxy or amino analogs due to increased hydrophobicity .
Synthetic Utility :
- Chloro-substituted analogs (e.g., 6-chloro-2-methoxy-3-nitropyridine) are preferred for nucleophilic displacement reactions, while ethoxy/methoxy derivatives are often used as stable intermediates in multistep syntheses .
Research Findings and Data Gaps
- Biological Data: No direct activity data for the target compound are available in the evidence.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-ethoxy-N-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7-5-4-6(11(12)13)8(9-2)10-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
ZNCIGMRJLOXOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])NC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













